molecular formula C3H6N6O4 B138526 N-(5-Nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide CAS No. 130400-13-4

N-(5-Nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide

Katalognummer B138526
CAS-Nummer: 130400-13-4
Molekulargewicht: 190.12 g/mol
InChI-Schlüssel: ZZTAIADKUHXVCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide, also known as NTNA, is a high-energy compound with potential applications in the field of energetic materials. The compound has been synthesized and studied for its unique properties and potential use in various applications.

Wirkmechanismus

The mechanism of action of N-(5-Nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide is not fully understood. However, it is believed to release energy through the decomposition of the nitramide group. This energy release can be harnessed for various applications, such as explosive and propellant use.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known that this compound is a potential toxic compound and should be handled with care.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(5-Nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide is its high energy content, which makes it a potential candidate for various energetic applications. However, its potential toxicity and instability make it difficult to handle in the laboratory. Additionally, its synthesis is a multi-step process that requires careful attention to detail.

Zukünftige Richtungen

There are several future directions for the study of N-(5-Nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. One direction is the development of safer and more efficient synthesis methods. Another direction is the study of the compound's potential use in various energetic applications. Additionally, further research is needed to fully understand the mechanism of action and potential toxic effects of this compound.
Conclusion:
In conclusion, this compound is a high-energy compound with potential applications in the field of energetic materials. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.

Synthesemethoden

N-(5-Nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide can be synthesized through a two-step process. The first step involves the reaction of 5-nitro-1,4,5,6-tetrahydro-1,3,5-triazine-2-amine with nitric acid to form this compound. The second step involves the purification of the resulting compound through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(5-Nitro-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide has potential applications in the field of energetic materials due to its high energy content. It has been studied for its use as a potential explosive and propellant. Additionally, it has been studied for its use in gas generators, rocket motors, and other high-energy applications.

Eigenschaften

CAS-Nummer

130400-13-4

Molekularformel

C3H6N6O4

Molekulargewicht

190.12 g/mol

IUPAC-Name

N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide

InChI

InChI=1S/C3H6N6O4/c10-8(11)6-3-4-1-7(2-5-3)9(12)13/h1-2H2,(H2,4,5,6)

InChI-Schlüssel

ZZTAIADKUHXVCI-UHFFFAOYSA-N

SMILES

C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-]

Kanonische SMILES

C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-]

Synonyme

1,4,5,6-Tetrahydro-N,5-dinitro-1,3,5-triazin-2-amine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.